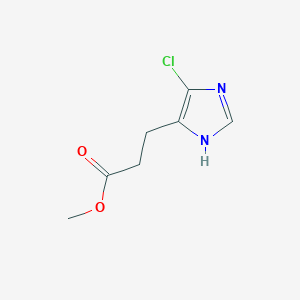
methyl 3-(4-chloro-1H-imidazol-5-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
methyl 3-(4-chloro-1H-imidazol-5-yl)propanoate is a chemical compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a chlorine atom at the 5th position of the imidazole ring and a propionic acid methyl ester group at the 3rd position. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(4-chloro-1H-imidazol-5-yl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-chloro-1H-imidazole.
Reaction with Propionic Acid: The 5-chloro-1H-imidazole is then reacted with propionic acid under specific conditions to form the propionic acid derivative.
Esterification: The final step involves the esterification of the propionic acid derivative to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include:
Batch Processing: Where the reactions are carried out in large reactors.
Continuous Flow Processing: Where the reactants are continuously fed into the reactor, and the product is continuously removed.
Analyse Des Réactions Chimiques
Types of Reactions
methyl 3-(4-chloro-1H-imidazol-5-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
Applications De Recherche Scientifique
methyl 3-(4-chloro-1H-imidazol-5-yl)propanoate is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and intermediates.
Mécanisme D'action
The mechanism of action of methyl 3-(4-chloro-1H-imidazol-5-yl)propanoate involves its interaction with specific molecular targets. The chlorine atom and the imidazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The propionic acid methyl ester group enhances the compound’s solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
methyl 3-(4-chloro-1H-imidazol-5-yl)propanoate is unique due to the presence of the propionic acid methyl ester group, which imparts distinct chemical properties and enhances its applicability in various research fields.
Propriétés
Formule moléculaire |
C7H9ClN2O2 |
|---|---|
Poids moléculaire |
188.61 g/mol |
Nom IUPAC |
methyl 3-(4-chloro-1H-imidazol-5-yl)propanoate |
InChI |
InChI=1S/C7H9ClN2O2/c1-12-6(11)3-2-5-7(8)10-4-9-5/h4H,2-3H2,1H3,(H,9,10) |
Clé InChI |
JUVDDQUIMFTGOQ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCC1=C(N=CN1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




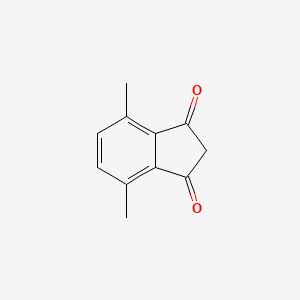
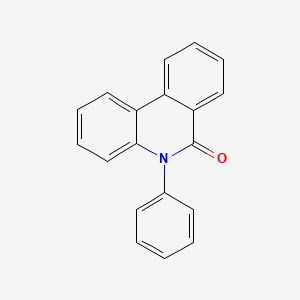
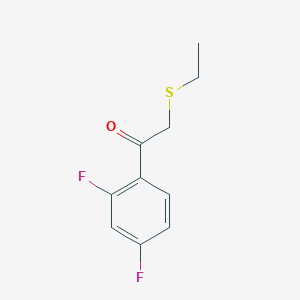
![6-(4-chlorophenyl)-3-(4-hydroxy-3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8541118.png)
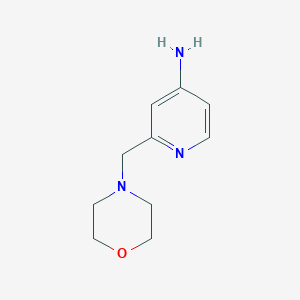
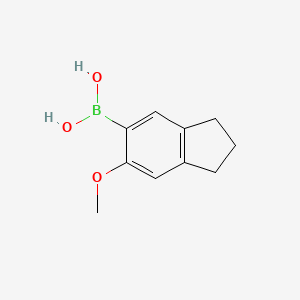
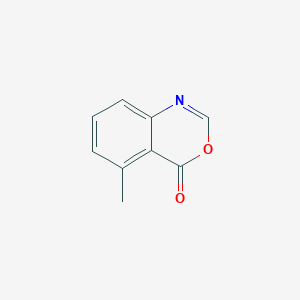
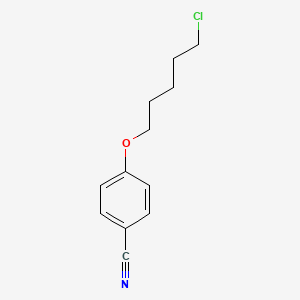

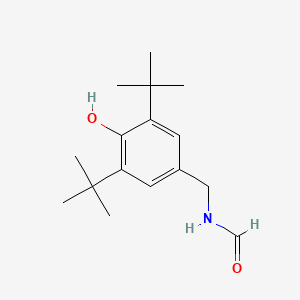
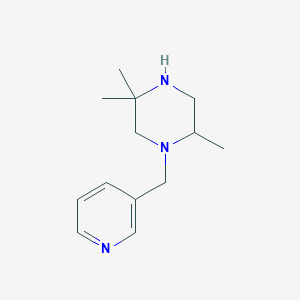
![(1S)Cyclopropyl[3-(methylethyl)phenyl]methylamine](/img/structure/B8541200.png)
